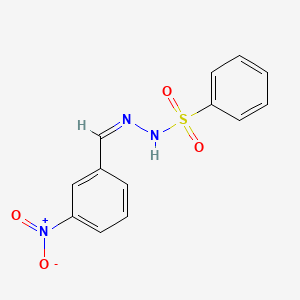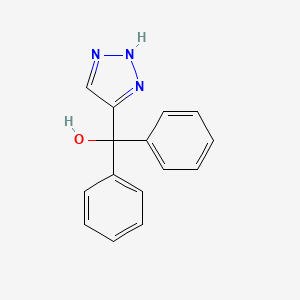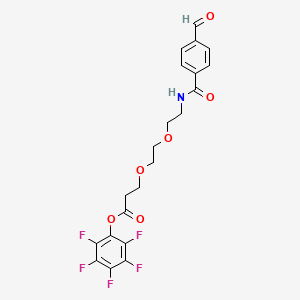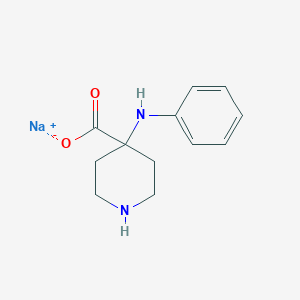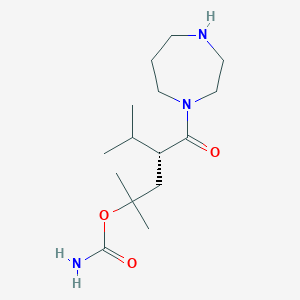
(R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-((R)-3-(2-(benciloxi)-5-metilfenil)-3-fenilpropanil)-4-feniloxazolidin-2-ona es un compuesto orgánico complejo que presenta una estructura única que combina grupos funcionales oxazolidinona y benciloxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-3-((R)-3-(2-(benciloxi)-5-metilfenil)-3-fenilpropanil)-4-feniloxazolidin-2-ona normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo oxazolidinona: Esto se puede lograr haciendo reaccionar un aminoalcohol con un compuesto carbonílico en condiciones ácidas o básicas.
Introducción del grupo benciloxi: Este paso implica la bencilación de un grupo hidroxilo utilizando bromuro de bencilo o cloruro de bencilo en presencia de una base como el hidruro de sodio o el carbonato de potasio.
Reacciones de acoplamiento: El paso final implica el acoplamiento del intermedio sustituido con benciloxi con un derivado de cloruro de fenilpropanilo en condiciones básicas para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar el uso de sistemas de microreactores de flujo para mejorar la eficiencia y la escalabilidad de la síntesis. Los microreactores de flujo ofrecen ventajas como una mejor transferencia de calor y masa, un control preciso de las condiciones de reacción y la capacidad de realizar reacciones de forma continua .
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-3-((R)-3-(2-(benciloxi)-5-metilfenil)-3-fenilpropanil)-4-feniloxazolidin-2-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi se puede oxidar para formar un derivado de ácido benzoico correspondiente.
Reducción: El grupo carbonilo en el anillo oxazolidinona se puede reducir para formar un grupo hidroxilo.
Sustitución: El grupo benciloxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de ácido benzoico.
Reducción: Oxazolidinonas sustituidas con hidroxilo.
Sustitución: Varias oxazolidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(R)-3-((R)-3-(2-(benciloxi)-5-metilfenil)-3-fenilpropanil)-4-feniloxazolidin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como auxiliar quiral en la síntesis asimétrica.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas y como sonda para investigar vías biológicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de (R)-3-((R)-3-(2-(benciloxi)-5-metilfenil)-3-fenilpropanil)-4-feniloxazolidin-2-ona implica su interacción con dianas moleculares y vías específicas. El grupo benciloxi puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo oxazolidinona puede actuar como aceptor de enlaces de hidrógeno. Estas interacciones pueden influir en la afinidad de unión y la especificidad del compuesto para sus dianas .
Comparación Con Compuestos Similares
Compuestos Similares
- (R)-2-(benciloxi)ácido butanoico
- (R)-2-(benciloxi)metil)oxirano
- ácido 2-benciloxibenzoico
Unicidad
(R)-3-((R)-3-(2-(benciloxi)-5-metilfenil)-3-fenilpropanil)-4-feniloxazolidin-2-ona es única debido a su combinación de grupos funcionales, que le permite participar en una amplia gama de reacciones químicas e interacciones. Su estructura proporciona una plataforma versátil para el desarrollo de nuevos compuestos con propiedades a medida .
Propiedades
Fórmula molecular |
C32H29NO4 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(4R)-3-[(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H29NO4/c1-23-17-18-30(36-21-24-11-5-2-6-12-24)28(19-23)27(25-13-7-3-8-14-25)20-31(34)33-29(22-37-32(33)35)26-15-9-4-10-16-26/h2-19,27,29H,20-22H2,1H3/t27-,29+/m1/s1 |
Clave InChI |
KHLPLGDDTVZJJU-PXJZQJOASA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

